molecular formula C6H13NO2 B8637334 N,2,2-trimethyl-1,3-dioxolan-4-amine

N,2,2-trimethyl-1,3-dioxolan-4-amine

Cat. No.: B8637334
M. Wt: 131.17 g/mol
InChI Key: KSUOODHGNBDGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,2-trimethyl-1,3-dioxolan-4-amine (CID 21108541) is an organic compound with the molecular formula C6H13NO2 . This structure features a 1,3-dioxolane ring, a functional group known for its utility as a protecting group for aldehydes and ketones in multi-step organic synthesis, and specifically as a chiral building block in the synthesis of complex molecules . The 1,3-dioxolane core is recognized for its stability under various conditions, making derivatives like this amine valuable intermediates in developing pharmaceuticals, agrochemicals, and fine chemicals . Researchers may employ this compound as a precursor or a specialty intermediate, leveraging the reactivity of its methylamine moiety to introduce nitrogen-containing functional groups into target structures. Compounds within the 1,3-dioxolane family are also being investigated for their potential as biobased reaction media, highlighting the relevance of this chemical class in green chemistry initiatives . This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions. For further technical details, including purity and specific handling instructions, please contact our technical support team.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N,2,2-trimethyl-1,3-dioxolan-4-amine

InChI

InChI=1S/C6H13NO2/c1-6(2)8-4-5(7-3)9-6/h5,7H,4H2,1-3H3

InChI Key

KSUOODHGNBDGGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)NC)C

Origin of Product

United States

Preparation Methods

Catalytic Cyclization of Propylene Oxide and Acetone

The patent describes a cyclization process using a dual-component catalyst system comprising ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) and anhydrous zinc chloride. Key reaction parameters include:

  • Temperature : 30–80°C

  • Pressure : Ambient to 2 MPa

  • Molar Ratios :

    • Propylene oxide : acetone = 1 : 1–4

    • Catalyst : propylene oxide = 0.1–0.4 : 1

Under optimized conditions, propylene oxide conversion reaches 94–95%, with 99–100% selectivity toward the dioxolane product. The ionic liquid enhances catalyst recyclability, reducing environmental impact compared to traditional trifluoromethanesulfonic zinc catalysts.

Table 1: Performance of Catalyst Systems in Dioxolane Synthesis

Catalyst SystemConversion (%)Selectivity (%)Recyclability
ZnCl₂ + 1-butyl-3-methylimidazolium bromide94–9599–1003–5 cycles
ZnCl₂ alone8699Limited
Trifluoromethanesulfonic zinc9081–94Poor

Process Optimization and Challenges

Catalyst Efficiency and Environmental Impact

The ZnCl₂/ionic liquid system offers a greener alternative to corrosive trifluoromethanesulfonic acid catalysts, achieving comparable yields with lower catalyst loading (0.02 mol% ZnCl₂). However, residual zinc in the product may necessitate additional purification steps for pharmaceutical applications.

Regioselectivity in Amination

Ensuring exclusive substitution at the 4-position requires precise control of reaction conditions. Steric hindrance from the 2,2-dimethyl groups favors attack at the less hindered 4-position, but competing reactions at oxygen atoms remain a challenge.

Industrial Applications and Scalability

The patent highlights the scalability of the dioxolane synthesis, with continuous distillation enabling reagent recovery and catalyst reuse . For amine functionalization, flow chemistry systems could enhance mixing and heat transfer, particularly for exothermic amination reactions.

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyl-1,3-dioxolan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylamine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2,2-Dimethyl-[1,3]dioxolan-4-yl)-methanol, while substitution reactions can produce various substituted dioxolane derivatives .

Scientific Research Applications

Chemistry

In chemistry, N,2,2-trimethyl-1,3-dioxolan-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and therapeutic interventions.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of polymers and resins .

Mechanism of Action

The mechanism of action of N,2,2-trimethyl-1,3-dioxolan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₆H₁₃NO₂ (inferred from structural analogs).
  • Functional Groups : 1,3-dioxolane ring, tertiary amine.
  • Applications: Potential use as a building block for bioactive molecules due to its rigid, oxygen-rich scaffold .

Comparison with Similar Compounds

Structural Analogs

Below is a comparative analysis of N,2,2-trimethyl-1,3-dioxolan-4-amine with structurally related compounds:

Compound Name CAS Structure Molecular Formula Key Substituents Applications
This compound Not Available 1,3-dioxolane, N-CH₃, C2-(CH₃)₂ C₆H₁₃NO₂ (inferred) Methylamine at C4, two methyl groups at C2 Pharmaceutical intermediates (hypothetical)
N,N-Dimethyl-1,3-dioxolan-2-amine 19449-26-4 1,3-dioxolane, N,N-(CH₃)₂ at C2 C₅H₁₁NO₂ Dimethylamine at C2 Solvent, synthetic intermediate
N,N-Dimethyl-1,3-oxathiolan-2-amine 115109-09-6 1,3-oxathiolane, N,N-(CH₃)₂ at C2 C₄H₉NOS Sulfur atom in ring, dimethylamine Unclear; potential corrosion inhibitor
N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine - 1,3-dioxane, aryl-substituted amine C₁₃H₁₇FNO₂ Six-membered ring, fluorophenyl group Crystallography studies

Physicochemical Properties

  • Lipophilicity : Methyl groups enhance hydrophobicity, with this compound likely more lipophilic than N,N-dimethyl-1,3-dioxolan-2-amine due to additional methyl substitution.
  • Basicity : The tertiary amine in this compound is less basic than secondary amines (e.g., diphenylethylamine in ) due to steric hindrance.
  • Stability : The dioxolane ring is prone to acid-catalyzed hydrolysis, whereas oxathiolane derivatives () may exhibit greater resistance .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N,2,2-trimethyl-1,3-dioxolan-4-amine?

  • Methodology : A multi-step synthesis approach is typically employed. For structurally analogous dioxolane derivatives, reactions often start with substituted diols or amino alcohols. For example, condensation reactions using ketones or aldehydes under acidic or catalytic conditions can form the dioxolane ring. Purification via column chromatography (using hexane/ethyl acetate gradients) and characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} (as in for tetrahydronaphthalen-2-amine derivatives) are critical. Solvent selection (e.g., inert gas environments for moisture-sensitive intermediates) may also be required .

Q. How can the purity of this compound be assessed experimentally?

  • Methodology : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) can resolve enantiomeric impurities . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Melting point determination (if crystalline) or ^1 \text{H NMR integration ratios (e.g., 96% purity thresholds in ) are supplementary methods .

Q. What safety protocols are essential for handling this compound in research settings?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation. Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can contradictory solubility data for this compound across studies be resolved?

  • Methodology : Replicate experiments under standardized conditions (e.g., fixed temperature, solvent purity ≥99.9%, and calibrated pressure controls). Use dynamic light scattering (DLS) or gas chromatography (GC) to monitor phase behavior. Statistical tools (e.g., ANOVA) can identify outliers, as demonstrated in solubility studies of N,N-dimethylmethanamine under varying pressures and temperatures .

Q. What strategies optimize stereoselective synthesis of this compound derivatives?

  • Methodology : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials can enhance stereocontrol. Reaction parameters (temperature, solvent polarity) should be systematically varied. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., t1_1/t2_2 retention time ratios in ). Computational modeling (DFT) may predict transition states for selectivity improvements .

Q. How does the dioxolane ring stability in this compound influence its reactivity under acidic/basic conditions?

  • Methodology : Conduct kinetic studies by exposing the compound to buffered solutions (pH 1–14) and tracking degradation via 1H NMR^1 \text{H NMR} or LC-MS. Compare with structurally similar compounds (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in ). Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots quantify stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields of this compound?

  • Methodology : Validate reaction stoichiometry, catalyst loading, and purification steps across labs. Reproduce low-yield protocols with inert atmosphere controls (e.g., Schlenk lines). Analyze byproducts via GC-MS to identify competing pathways. Cross-reference with HRMS data to confirm intermediate structures .

Methodological Tables

Parameter Technique Example from Evidence
Purity AssessmentHPLC (Chiralpak AD-H column)Retention times: 15.3 vs. 17.2 min
Structural Confirmation1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}δ 1.2–1.5 ppm (CH3_3)
Stability TestingpH-dependent LC-MSDegradation kinetics at pH 2–10

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